molecular formula C15H12S2 B13712477 6-(Benzylthio)benzothiophene

6-(Benzylthio)benzothiophene

Cat. No.: B13712477
M. Wt: 256.4 g/mol
InChI Key: SHKUSSMHANDKKE-UHFFFAOYSA-N
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Description

6-(Benzylthio)benzothiophene is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylthio)benzothiophene typically involves the reaction of benzothiophene with benzylthiol. One common method is the nucleophilic substitution reaction where benzylthiol reacts with a halogenated benzothiophene derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzylthio)benzothiophene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated benzothiophenes, acylated derivatives.

Scientific Research Applications

6-(Benzylthio)benzothiophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzothiophene derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infections.

    Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-(Benzylthio)benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

    Benzothiophene: The parent compound, lacking the benzylthio group.

    2-(Benzylthio)benzothiophene: A positional isomer with the benzylthio group at the 2-position.

    6-(Methylthio)benzothiophene: A similar compound with a methylthio group instead of a benzylthio group.

Uniqueness: 6-(Benzylthio)benzothiophene is unique due to the presence of the benzylthio group at the 6-position, which can influence its chemical reactivity and biological activity. The benzylthio group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

Molecular Formula

C15H12S2

Molecular Weight

256.4 g/mol

IUPAC Name

6-benzylsulfanyl-1-benzothiophene

InChI

InChI=1S/C15H12S2/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10H,11H2

InChI Key

SHKUSSMHANDKKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)C=CS3

Origin of Product

United States

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